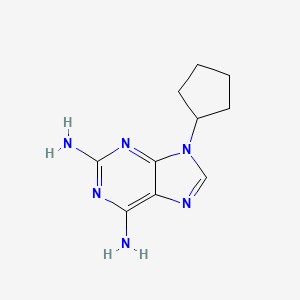

9-Cyclopentyl-9H-purine-2,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-シクロペンチル-9H-プリン-2,6-ジアミンは、プリン誘導体のクラスに属する化学化合物です。プリンは、DNA や RNA のヌクレオチドの構成要素として生化学において重要な役割を果たす複素環式芳香族有機化合物です。

2. 製法

合成ルートと反応条件: 9-シクロペンチル-9H-プリン-2,6-ジアミンの合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つは、プリンコアの調製から始まり、続いてシクロペンチル基とジアミン基を導入することです。反応条件は、目的の生成物を高純度で得るために、触媒、制御された温度、特定の溶媒の使用を必要とする場合があります。

工業的生産方法: この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、自動反応器、連続フローシステム、最終製品の一貫性と安全性を確保するための厳格な品質管理措置の使用が含まれることがよくあります。

反応の種類:

酸化: この化合物は酸化反応を受け、電子を失い、酸化状態が増加します。

還元: また、還元され、電子を獲得し、酸化状態が低下します。

置換: この化合物は置換反応に関与し、1つの官能基が別の官能基と置き換えられます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つプリン誘導体をもたらす可能性があり、一方、還元はより飽和した化合物をもたらす可能性があります。

4. 科学研究への応用

9-シクロペンチル-9H-プリン-2,6-ジアミンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素や核酸との相互作用について研究されています。

医学: 細胞増殖に関与する特定のキナーゼを阻害する能力のため、特にがん治療における潜在的な治療薬として研究されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopentyl-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of a purine core, followed by the introduction of cyclopentyl and diamine groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety in the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also be reduced, gaining electrons and decreasing its oxidation state.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

科学的研究の応用

9-Cyclopentyl-9H-purine-2,6-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated as a potential therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

9-シクロペンチル-9H-プリン-2,6-ジアミンの作用機序には、キナーゼなどの分子標的との相互作用が含まれます。これは、がん細胞の増殖に不可欠なこれらの酵素の活性を阻害します。主要なタンパク質のリン酸化を阻害することにより、がん細胞で細胞周期停止とアポトーシスを誘導し、治療効果を発揮します。

類似化合物:

- N2-(4-アミノ-シクロヘキシル)-9-シクロペンチル-N6-(4-モルホリン-4-イルメチル-フェニル)-9H-プリン-2,6-ジアミン

- N2-(6-アミノ-ヘキシル)-9-シクロペンチル-N6-(4-モルホリン-4-イルメチルフェニル)-9H-プリン-2,6-ジアミン

比較: これらの類似化合物と比較して、9-シクロペンチル-9H-プリン-2,6-ジアミンは、その特定の置換パターンでユニークであり、これは異なる生物学的活性と治療の可能性を与える可能性があります。そのシクロペンチル基とジアミン官能基は、特定の分子標的と相互作用する能力に寄与し、医薬品化学におけるさらなる研究開発に役立つ化合物となっています。

類似化合物との比較

- N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine

- N2-(6-Amino-hexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine

Comparison: Compared to these similar compounds, 9-Cyclopentyl-9H-purine-2,6-diamine is unique in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential. Its cyclopentyl group and diamine functionalities contribute to its ability to interact with specific molecular targets, making it a valuable compound for further research and development in medicinal chemistry.

特性

CAS番号 |

404357-25-1 |

|---|---|

分子式 |

C10H14N6 |

分子量 |

218.26 g/mol |

IUPAC名 |

9-cyclopentylpurine-2,6-diamine |

InChI |

InChI=1S/C10H14N6/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H4,11,12,14,15) |

InChIキー |

BTJYODGVAPTKFX-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)

![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)

![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)